molecular formula C9H12O2 B1329984 2-Ethyl-6-methoxyphenol CAS No. 90534-46-6

2-Ethyl-6-methoxyphenol

Cat. No. B1329984
CAS RN: 90534-46-6
M. Wt: 152.19 g/mol
InChI Key: RSZPVOABCKCPKY-UHFFFAOYSA-N
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Description

2-Ethyl-6-methoxyphenol is a natural product found in Gossypium hirsutum . It has a molecular formula of C9H12O2 and a molecular weight of 152.19 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-6-methoxyphenol consists of an ethyl group (C2H5) attached to the second carbon of a phenol ring and a methoxy group (CH3O) attached to the sixth carbon . The InChI string representation is InChI=1S/C9H12O2/c1-3-7-5-4-6-8(11-2)9(7)10/h4-6,10H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

2-Ethyl-6-methoxyphenol has several computed properties including a XLogP3-AA of 2.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 152.083729621 g/mol .

Scientific Research Applications

Antioxidants

  • Scientific Field : Biochemistry
  • Summary of Application : m-Aryloxy phenols, including 2-Ethyl-6-methoxyphenol, have potential biological activities, including anti-tumor and anti-inflammatory effects . They are also used as antioxidants .
  • Methods of Application : The synthesis of m-aryloxy phenols involves the use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions .
  • Results or Outcomes : These compounds are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

Synthesis of Bioactive Natural Products

  • Scientific Field : Organic Chemistry
  • Summary of Application : Phenol derivatives, including 2-Ethyl-6-methoxyphenol, have been widely researched as they have high potential for synthesizing bioactive natural products .
  • Methods of Application : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
  • Results or Outcomes : Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .

Ultraviolet Absorbers

  • Scientific Field : Material Science
  • Summary of Application : m-Aryloxy phenols are used as ultraviolet absorbers . They can absorb and dissipate UV radiation, which helps protect materials from the harmful effects of UV light .
  • Methods of Application : These compounds are incorporated into materials during the production process to enhance their UV resistance .
  • Results or Outcomes : The use of m-aryloxy phenols as UV absorbers improves the lifespan and quality of materials exposed to UV light, such as plastics, adhesives, and coatings .

Flame Retardants

  • Scientific Field : Material Science
  • Summary of Application : m-Aryloxy phenols are used as flame retardants . They can reduce the flammability of materials and slow down the spread of fire .
  • Methods of Application : These compounds are added to materials during the production process to enhance their flame resistance .
  • Results or Outcomes : The use of m-aryloxy phenols as flame retardants improves the safety and durability of materials, such as plastics, adhesives, and coatings .

Chemical Intermediate

  • Scientific Field : Organic Chemistry
  • Summary of Application : Guaiacol, a compound similar to 2-Ethyl-6-methoxyphenol, is used as a chemical intermediate . It is a phenolic compound containing a methoxy functional group .
  • Methods of Application : Guaiacol is produced by methylation of o-catechol, for example using potash and dimethyl sulfate .
  • Results or Outcomes : Guaiacol is a common product of the pyrolysis of wood . It is present in wood smoke, contributing to the flavor of many substances such as whiskey and roasted coffee .

Antioxidant Activity

  • Scientific Field : Biochemistry
  • Summary of Application : Compounds containing the 2-methoxyphenol moiety core structure, such as 2-Ethyl-6-methoxyphenol, have been studied for their antioxidant activity .
  • Methods of Application : The synthesized derivatives were characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .
  • Results or Outcomes : The study reported the design, synthesis, and antioxidant activity of six compounds containing the 2-methoxyphenol moiety core structure .

properties

IUPAC Name

2-ethyl-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-3-7-5-4-6-8(11-2)9(7)10/h4-6,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZPVOABCKCPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00920335
Record name 2-Ethyl-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-6-methoxyphenol

CAS RN

90534-46-6
Record name 6-Ethylguaiacol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090534466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-ETHYLGUAIACOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5S7PJR6D7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Schranz, K Lorber, K Klos, J Kerschbaumer… - Food chemistry, 2017 - Elsevier
Guaiacol and its derivatives are commonly found in nature and are known for their characteristic smoky, clove-like and vanilla-like smells. However, there is no systematic investigation …
Number of citations: 29 www.sciencedirect.com
N Ullah, P Sonja, E Haslinger, W Ahmed… - Helvetica Chimica …, 2001 - Wiley Online Library
Three new natural products, a lignoid glycoside 1 and two dimeric phenylpropanoids 2 and 3, along with two known lignans 4 and 5, were isolated from the BuOH‐ and CHCl 3 ‐soluble …
Number of citations: 12 onlinelibrary.wiley.com
M Pallavicini, L Fumagalli, M Gobbi, C Bolchi… - European journal of …, 2006 - Elsevier
On the basis of the affinities at the α 1a -, α 1b - and α 1d -adrenoceptors and the 5-HT 1A receptor of a previous series of sixteen 2-[(2-phenoxyethyl)aminomethyl]-1,4-benzodioxanes …
Number of citations: 28 www.sciencedirect.com

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